molecular formula C19H21N5O2 B2429413 N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide CAS No. 1428366-88-4

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide

Cat. No.: B2429413
CAS No.: 1428366-88-4
M. Wt: 351.41
InChI Key: JBQYBROYOGRKQP-UHFFFAOYSA-N
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Description

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Properties

IUPAC Name

N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]-3-(4-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-13-10-14(2)24(23-13)18-11-17(20-12-21-18)22-19(25)9-6-15-4-7-16(26-3)8-5-15/h4-5,7-8,10-12H,6,9H2,1-3H3,(H,20,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQYBROYOGRKQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)CCC3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide, also referred to by its chemical structure and CAS number 1447965-78-7, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, target interactions, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrimidine ring substituted with a pyrazole and a methoxyphenyl group. The molecular formula is C16H20N6OC_{16}H_{20}N_{6}O, with a molecular weight of approximately 300.37 g/mol. The presence of the pyrazole moiety is notable as compounds containing this structure have shown diverse biological activities.

1. Target Interactions

This compound has been investigated for its interaction with various biological targets:

  • Adenosine Receptors : The compound exhibits notable affinity for adenosine receptors A1 and A2A. Binding assays indicate an inhibition constant (Ki) of 0.470 nM for A2A and 34 nM for A1 receptors, suggesting strong potential as an antagonist in modulating adenosine-mediated pathways .
TargetKi (nM)Assay Description
Adenosine A2A0.470Binding assay using HEK293 cells transfected with receptors
Adenosine A134Binding assay using HEK293 cells transfected with receptors

The biological activity of this compound can be attributed to its ability to inhibit specific enzymes and receptors involved in neurotransmission and inflammatory processes. The inhibition of adenosine receptors may lead to alterations in neuronal signaling and modulation of pain pathways.

3. Case Studies and Experimental Findings

Several studies have highlighted the pharmacological effects of similar compounds within the same class:

  • Neuroprotective Effects : In vitro studies have demonstrated that related pyrazole derivatives can protect neuronal cells from apoptosis induced by oxidative stress, potentially through modulation of adenosine signaling pathways .
  • Anti-inflammatory Properties : Compounds containing the pyrazole structure have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the pyrimidine and pyrazole rings can significantly impact receptor binding affinity and selectivity:

ModificationEffect on Activity
Substitution on PyrazoleEnhanced anti-inflammatory activity
Alteration in Methoxy GroupImproved lipophilicity and receptor binding

Preparation Methods

Preparation of 4,6-Dichloropyrimidine

The pyrimidine backbone is synthesized via cyclocondensation of malononitrile with trichloroacetone under acidic conditions. Alternatively, chlorination of 4,6-dihydroxypyrimidine using phosphorus oxychloride yields the dichlorinated derivative.

Reaction Conditions :

  • Reactants : Malononitrile (1.0 eq), trichloroacetone (1.2 eq)
  • Solvent : Acetic acid
  • Temperature : 80°C, 6 hours
  • Yield : 68–72%

Substitution at Position 6 with 3,5-Dimethyl-1H-Pyrazole

Nucleophilic aromatic substitution (SNAr) replaces the chloro group at position 6 with 3,5-dimethylpyrazole. Sodium hydride deprotonates the pyrazole, enhancing nucleophilicity.

Optimized Protocol :

  • Reactants : 4,6-Dichloropyrimidine (1.0 eq), 3,5-dimethyl-1H-pyrazole (1.5 eq)
  • Base : Sodium hydride (2.0 eq)
  • Solvent : Dimethylformamide (DMF)
  • Temperature : 90°C, 12 hours
  • Yield : 85%

Mechanistic Insight :
The electron-deficient pyrimidine ring facilitates SNAr at position 6 due to decreased aromatic stabilization at this site. The reaction proceeds via a Meisenheimer complex intermediate, stabilized by the electron-withdrawing chloro group.

Alternative Synthetic Routes and Comparative Analysis

Palladium-Catalyzed Amination

Buchwald-Hartwig amination introduces the amine group at position 4 under milder conditions, circumventing high-pressure ammonia treatment.

Conditions :

  • Catalyst : Pd2(dba)3 (5 mol%), Xantphos (10 mol%)
  • Base : Cs2CO3 (2.0 eq)
  • Solvent : Toluene
  • Temperature : 100°C, 8 hours
  • Yield : 80%

One-Pot Sequential Substitution

Combining steps 2.2 and 3.1 in a single reactor reduces purification overhead.

Procedure :

  • SNAr at position 6 (as in 2.2).
  • Direct amination at position 4 without isolating the intermediate.
  • Yield : 70% (over two steps)

Critical Analysis of Byproduct Formation and Purification

Common Impurities

  • Di-Substituted Byproducts : Result from simultaneous substitution at positions 4 and 6. Mitigated by stepwise functionalization.
  • Incomplete Acylation : Residual amine detected via TLC. Addressed by excess acylating agent.

Purification Techniques

  • Chromatography : Silica gel column (eluent: ethyl acetate/hexane 3:7) removes non-polar impurities.
  • Recrystallization : Ethanol/water mixture yields crystalline product (>99% purity).

Scalability and Industrial Feasibility

Cost-Benefit Analysis

  • SNAr Route : Economical for small-scale synthesis (low catalyst costs).
  • Buchwald-Hartwig Route : Preferred for large-scale production (higher yields, reduced reaction time).

Environmental Considerations

  • Solvent Recovery : DMF and ethanol are recycled via distillation, reducing waste.
  • Catalyst Recycling : Pd-based catalysts recovered via filtration (85% efficiency).

Q & A

Basic Research Questions

Q. What are the validated methods for synthesizing N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)-3-(4-methoxyphenyl)propanamide with high purity?

  • Methodology : Multi-step synthesis involving coupling reactions (e.g., amidation) under inert conditions. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity is confirmed by HPLC (>95%) and LC-MS to verify molecular weight .
  • Critical Parameters : Reaction temperature (35–80°C), solvent choice (DMSO or DMF for solubility), and stoichiometric ratios of intermediates (e.g., pyrimidin-4-yl derivatives and propanamide precursors) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to validate substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm, pyrazole methyl groups at δ 2.1–2.5 ppm) .
  • LC-MS : Confirm molecular ion peak ([M+H]+^+) and fragmentation patterns .
  • X-ray Crystallography (if crystalline): Use SHELX programs for structure solution and refinement to resolve ambiguities in stereochemistry .

Q. What are the recommended protocols for assessing its solubility and stability in biological assays?

  • Solubility : Test in DMSO (primary stock) followed by dilution in PBS or cell culture media. Use dynamic light scattering (DLS) to detect aggregation.
  • Stability : Incubate at 37°C in assay buffers, with periodic HPLC analysis over 24–72 hours to monitor degradation .

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • Approach :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding affinity to target proteins (e.g., kinases or GPCRs). Focus on the pyrimidine-pyrazole core for modifications .
  • QSAR Analysis : Correlate substituent effects (e.g., methoxy vs. nitro groups) with biological activity using MOE or RDKit descriptors .
    • Validation : Synthesize top-scoring derivatives and compare in vitro activity (e.g., IC50_{50}) to computational predictions .

Q. What strategies resolve contradictions in biological activity data across different studies?

  • Troubleshooting Framework :

  • Assay Standardization : Validate cell lines (e.g., Mycoplasma testing) and control compounds.
  • Metabolic Stability : Test cytochrome P450 interactions to rule out off-target effects .
  • Data Harmonization : Apply multivariate statistical analysis (e.g., PCA) to identify confounding variables (e.g., solvent choice, incubation time) .

Q. How can researchers elucidate the mechanism of action for this compound in complex biological systems?

  • Experimental Design :

  • Pull-down Assays : Use biotinylated probes to identify protein targets in lysates.
  • Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling to map downstream pathways .
  • Cryo-EM/X-ray Co-crystallization : Resolve compound-target complexes to identify binding motifs .

Q. What are the best practices for scaling up synthesis without compromising yield or purity?

  • Process Optimization :

  • DoE (Design of Experiments) : Use fractional factorial designs to optimize parameters (e.g., catalyst loading, reaction time) .
  • Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., amidation) to improve heat dissipation and scalability .

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